4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE
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Overview
Description
4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a pyrazole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives under acidic conditions to form the intermediate compound, which is then reacted with pyrazole derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZALDEHYDE: Shares a similar pyrrole structure but lacks the pyrazole moiety.
2-ACETYLPYRROLE: Contains a pyrrole ring with an acetyl group, differing in its functional groups and overall structure.
Uniqueness
4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE is unique due to its combination of pyrazole and pyrrole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5g/mol |
IUPAC Name |
[4-[2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrrol-1-yl]phenyl] acetate |
InChI |
InChI=1S/C25H23N3O3/c1-16-14-20(18(3)27(16)21-10-12-23(13-11-21)31-19(4)29)15-24-17(2)26-28(25(24)30)22-8-6-5-7-9-22/h5-15H,1-4H3/b24-15- |
InChI Key |
CIIGTBGUZGMLID-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(=O)C)C)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(=O)C)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(=O)C)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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